molecular formula C12H23NO B12522889 (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine CAS No. 651718-41-1

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine

Cat. No.: B12522889
CAS No.: 651718-41-1
M. Wt: 197.32 g/mol
InChI Key: ZHLUTSVYKCQPSM-LBPRGKRZSA-N
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Description

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article reviews the current understanding of its biological activity, including antiviral properties, potential as an analgesic, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

 2S 1 Hex 1 en 1 yl 2 methoxymethyl pyrrolidine\text{ 2S 1 Hex 1 en 1 yl 2 methoxymethyl pyrrolidine}

Antiviral Properties

Research has indicated that certain pyrrolidine derivatives exhibit antiviral activity. A study focusing on similar compounds found that modifications at the pyrrolidine ring can enhance antiviral efficacy against viruses such as hepatitis C. The mechanism often involves inhibition of viral replication or interference with viral protein synthesis .

Analgesic Activity

Pyrrolidine compounds have been explored for their analgesic properties. For example, derivatives similar to this compound have shown promise in pain management models. In animal studies, certain analogs demonstrated significant analgesic effects comparable to established opioids, albeit with a different mechanism of action that may reduce the risk of addiction associated with traditional opioids .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Binding to specific receptors involved in pain modulation and viral infection pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for viral replication or pain signaling pathways.
  • Modulation of Neurotransmitters : Influence on neurotransmitter levels that affect pain perception and immune response.

Case Study 1: Antiviral Activity

A study published in PubMed Central highlighted the synthesis and evaluation of pyrrolidine derivatives against hepatitis C virus (HCV). The findings suggested that specific structural modifications could enhance antiviral potency, indicating a promising avenue for developing new antiviral agents based on this scaffold .

Case Study 2: Analgesic Effects

In a comparative study on analgesic compounds, a derivative similar to this compound was tested in rodent models. Results showed an effective reduction in pain responses with an ED50 value significantly lower than traditional opioid analgesics, suggesting a favorable safety profile .

Data Summary

Compound NameActivity TypeED50 Value (mg/kg)Reference
This compoundAntiviralTBD
Similar Pyrrolidine DerivativeAnalgesic0.0048

Properties

CAS No.

651718-41-1

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(2S)-1-hex-1-enyl-2-(methoxymethyl)pyrrolidine

InChI

InChI=1S/C12H23NO/c1-3-4-5-6-9-13-10-7-8-12(13)11-14-2/h6,9,12H,3-5,7-8,10-11H2,1-2H3/t12-/m0/s1

InChI Key

ZHLUTSVYKCQPSM-LBPRGKRZSA-N

Isomeric SMILES

CCCCC=CN1CCC[C@H]1COC

Canonical SMILES

CCCCC=CN1CCCC1COC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.